molecular formula C20H36O4 B1256441 Subamolide A

Subamolide A

カタログ番号: B1256441
分子量: 340.5 g/mol
InChIキー: YLCXJNOKPGBEPM-NBVPMNRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Subamolide A is a bioactive butanolide (C20H36O4, MW: 340.50) isolated from Cinnamomum subavenium, a plant traditionally used in herbal medicine. Structurally, it is characterized as (3Z,4R,5R)-4-hydroxy-5-methoxy-5-methyl-3-tetradecenoic acid 2-oxo-3-butenoic anhydride, with a high lipophilicity (XlogP: 6.50) and moderate topological polar surface area (55.80 Ų) . Subamolide A exhibits selective cytotoxicity against urothelial carcinoma cells (NTUB1 and T24) by activating mitochondrial-dependent apoptosis, p53, and ERK1/2 pathways. At 10 μM, it synergizes with cisplatin and gemcitabine, enhancing chemotherapeutic efficacy .

特性

分子式

C20H36O4

分子量

340.5 g/mol

IUPAC名

(3Z,4R,5R)-4-hydroxy-5-methoxy-5-methyl-3-tetradecylideneoxolan-2-one

InChI

InChI=1S/C20H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(21)20(2,23-3)24-19(17)22/h16,18,21H,4-15H2,1-3H3/b17-16-/t18-,20-/m1/s1

InChIキー

YLCXJNOKPGBEPM-NBVPMNRZSA-N

異性体SMILES

CCCCCCCCCCCCC/C=C\1/[C@H]([C@](OC1=O)(C)OC)O

正規SMILES

CCCCCCCCCCCCCC=C1C(C(OC1=O)(C)OC)O

同義語

subamolide A

製品の起源

United States

類似化合物との比較

Mitochondrial Pathway Activation

  • Subamolide A: Induces mitochondrial depolarization (Δψm loss), increases Bax/Bcl-2 ratio, and activates caspase-3/PARP cleavage in urothelial carcinoma cells. Synergizes with chemotherapy agents .
  • Subamolide B : Triggers mitochondrial cytochrome c release and PERK/eIF2α phosphorylation (ER stress) in skin SCC. Dominantly relies on CHOP-mediated apoptosis, independent of FasL/Fas signaling .
  • Subamolide E: Causes mitochondrial ROS generation and DNA damage in melanoma cells, leading to sub-G1 arrest .

Selectivity and Toxicity Profiles

  • Subamolide A: Selectively targets cancer cells (NTUB1/T24) over normal urothelial cells (SV-HUC-1) .
  • Seco subamolide : Moderately toxic to mammalian cells (CC50: 42 μM) but highly effective against Leishmania parasites .

Pharmacological Synergy and Clinical Potential

  • Subamolide A : Enhances cisplatin/gemcitabine cytotoxicity by 2–3 fold in NTUB1 cells at 10 μM .
  • Subamolide B : Functions as a single-agent therapeutic in skin SCC, bypassing chemoresistance mechanisms linked to death receptor pathways .

Key Research Findings and Implications

Structural Determinants of Activity: The methoxy and hydroxyl groups in Subamolide A and B are critical for their interaction with apoptotic signaling proteins (e.g., Bcl-2, p53) . Subamolide E’s anti-melanoma activity correlates with its ability to generate ROS, a feature absent in Subamolide A .

Subamolide B’s ER stress induction offers a novel mechanism to overcome resistance in aggressive skin cancers .

Limitations and Future Directions :

  • Subamolide A’s high lipophilicity (XlogP: 6.50) may limit bioavailability, necessitating formulation optimization .
  • Comparative in vivo studies of Subamolide A and B are needed to validate their safety and efficacy profiles.

Q & A

Basic Research Question: What are the primary methodologies for isolating and characterizing Subamolide A from Cinnamomum species?

Subamolide A is typically isolated via bioassay-guided fractionation using solvents like ethanol or methanol, followed by chromatographic techniques (e.g., column chromatography, HPLC). Structural elucidation employs NMR spectroscopy (¹H, ¹³C, 2D-NMR) and mass spectrometry (HR-ESI-MS) . Key challenges include distinguishing Subamolide A from structurally similar diterpenoids in the same plant matrix. Researchers should validate purity using melting point analysis and TLC/HPLC retention times .

Advanced Research Question: How do experimental designs for evaluating Subamolide A’s anticancer mechanisms address contradictory cytotoxicity data across cell lines?

Conflicting cytotoxicity results (e.g., NTUB1 vs. lung cancer cells ) may arise from differences in cell line sensitivity, apoptosis pathway activation (e.g., mitochondrial vs. ERK1/2-dependent pathways), or compound stability. Methodological solutions:

  • Dose-response standardization : Use IC₅₀ values across multiple replicates to account for variability.
  • Pathway-specific assays : Combine flow cytometry (Annexin V/PI staining) with Western blotting for p53, caspase-3, and ERK1/2 phosphorylation .
  • Control for compound degradation : Validate Subamolide A stability in cell culture media via LC-MS .

Basic Research Question: What in vitro models are suitable for preliminary screening of Subamolide A’s biological activities?

Common models include:

  • Antiproliferative assays : MTT or SRB assays on cancer cell lines (e.g., NTUB1, A549).
  • Apoptosis detection : DNA fragmentation assays or mitochondrial membrane potential measurements.
  • Anti-inflammatory models : LPS-induced NO production in macrophages (e.g., RAW 264.7). Researchers must include positive controls (e.g., doxorubicin for cytotoxicity) and report inter-experimental variability .

Advanced Research Question: How can researchers reconcile discrepancies in Subamolide A’s reported bioactivity across pharmacological studies?

Contradictions may stem from differences in:

  • Plant sourcing : Geographic variations in Cinnamomum subavenium metabolite profiles.
  • Extraction protocols : Solvent polarity impacts diterpenoid yield.
  • Assay conditions : Serum concentration or incubation time affecting cell viability.
    Methodological recommendations :
  • Cross-validate findings using authenticated plant specimens (herbarium-vouchered).
  • Publish raw data (e.g., NMR spectra, dose-response curves) for reproducibility .
  • Apply meta-analysis tools to compare datasets from independent studies .

Basic Research Question: What statistical approaches are critical for validating Subamolide A’s dose-dependent effects?

  • Nonlinear regression : Fit dose-response curves using software like GraphPad Prism to calculate IC₅₀/EC₅₀.
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons).
  • Error reporting : Include standard deviations and p-values (avoid stating "significant" without statistical validation ).

Advanced Research Question: How can researchers optimize Subamolide A’s bioavailability for in vivo studies?

Address poor bioavailability via:

  • Nanoformulation : Encapsulate Subamolide A in liposomes or polymeric nanoparticles.
  • Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma/tissue samples post-administration.
  • Synergistic combinations : Test with CYP450 inhibitors to reduce metabolic degradation. Document protocols using ARRIVE guidelines for animal studies .

Basic Research Question: What spectroscopic techniques confirm Subamolide A’s structural integrity post-synthesis?

  • FT-IR : Verify functional groups (e.g., lactone rings).
  • X-ray crystallography : Resolve absolute configuration (if crystals are obtainable).
  • Circular Dichroism (CD) : Confirm stereochemistry in absence of crystals .

Advanced Research Question: What strategies mitigate oxidative degradation of Subamolide A during long-term storage?

  • Storage conditions : Use amber vials at -80°C under inert gas (N₂/Ar).
  • Stabilizers : Add antioxidants (e.g., BHT) to stock solutions.
  • Periodic QC checks : Monitor degradation via HPLC-UV at 3–6-month intervals .

Basic Research Question: How do researchers differentiate Subamolide A’s effects from other diterpenoids in Cinnamomum species?

  • Comparative metabolomics : Use LC-HRMS to profile plant extracts.
  • Bioactivity-guided isolation : Track fractions via bioassays (e.g., antimicrobial or cytotoxic activity).
  • Molecular docking : Predict binding affinities to target proteins (e.g., Bcl-2 for apoptosis) .

Advanced Research Question: What in silico tools predict Subamolide A’s pharmacokinetic and toxicity profiles?

  • ADMET prediction : Use SwissADME or ProTox-II for bioavailability/toxicity screening.
  • Molecular dynamics simulations : Analyze binding stability to targets (e.g., MDM2-p53 interaction).
  • QSAR models : Corrogate structural features with observed bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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